3-(6-Chloropyrazin-2-yl)benzoic acid
Description
Properties
IUPAC Name |
3-(6-chloropyrazin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-6-13-5-9(14-10)7-2-1-3-8(4-7)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXPGGIBZPMKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856101 | |
| Record name | 3-(6-Chloropyrazin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936138-14-6 | |
| Record name | 3-(6-Chloropyrazin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-(6-chloropyrazin-2-yl)benzoic acid typically involves:
- Formation of the pyrazine ring with a chlorine substituent at the 6-position.
- Attachment of the pyrazinyl group to the benzoic acid moiety at the 3-position.
- Functional group transformations to introduce or modify the carboxylic acid group.
The key challenge lies in regioselective chlorination and the coupling of the pyrazine ring to the benzoic acid framework.
Preparation via Halogenation and Heterocyclic Coupling
One documented approach involves the use of phosphorus oxychloride (POCl3) for chlorination of pyrazine derivatives, followed by coupling reactions to attach the pyrazinyl group to the benzoic acid core.
Chlorination Step: Pyrazine derivatives are treated with POCl3 under reflux conditions to introduce chlorine at the 6-position of the pyrazine ring. This step is crucial for obtaining 6-chloropyrazin-2-yl intermediates.
Coupling Step: The 6-chloropyrazin-2-yl intermediate is then coupled with a benzoic acid derivative, often via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, to form the 3-(6-chloropyrazin-2-yl)benzoic acid.
This method is supported by patent literature describing the preparation of heterocyclic pyrazine derivatives substituted with chlorine and their subsequent functionalization.
Specific Procedure Example from Patent Literature
A representative preparation method, as described in patent WO2010016005A1, involves:
- Refluxing a pyrazine precursor with POCl3 to introduce chlorine at the 6-position.
- Subsequent reaction with benzoic acid derivatives or their activated forms to form the target compound.
- Use of solvents such as pyridine or DMF to facilitate the reaction.
- Reaction times typically range from several hours to overnight reflux.
- Purification by crystallization or chromatographic methods.
This approach ensures high regioselectivity and yield of the chlorinated pyrazinyl benzoic acid derivative.
Alternative Synthetic Routes and Catalytic Methods
While direct chlorination and coupling are common, other methods reported in heterocyclic chemistry literature include:
Condensation Reactions: Formation of pyrazine-based Schiff bases or hydrazine derivatives followed by functional group transformations to introduce the carboxylic acid moiety.
Use of Activating Agents: Employing reagents such as thionyl chloride or oxalyl chloride to activate the carboxylic acid group for subsequent coupling reactions.
Cross-Coupling Catalysis: Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings can be used for the arylation of pyrazine rings with benzoic acid derivatives, allowing for milder conditions and better functional group tolerance.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Chlorination of pyrazine | POCl3, reflux, pyridine or DMF | 6-8 hours | 70-85 | Introduces Cl at 6-position of pyrazine |
| Coupling with benzoic acid | Activated benzoic acid (acid chloride), base | 12-24 hours | 60-80 | Forms C-C bond at 3-position |
| Purification | Crystallization, chromatography | - | - | Ensures compound purity |
Research Findings and Analytical Data
Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm substitution patterns.
Yield Optimization: Reaction yields improve with controlled temperature, solvent choice, and stoichiometry of reagents.
Purity Assessment: High-performance liquid chromatography (HPLC) and melting point determination confirm the purity and identity of the final product.
Summary of Preparation Insights
The preparation of 3-(6-chloropyrazin-2-yl)benzoic acid is efficiently achieved via chlorination of pyrazine intermediates with POCl3, followed by coupling with benzoic acid derivatives.
Reaction conditions such as solvent, temperature, and time are critical for high yield and regioselectivity.
Alternative synthetic routes involving condensation or catalytic couplings provide flexibility depending on available starting materials and desired functionalization.
Analytical techniques are essential for confirming the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Pyrazine Ring
The 6-chloro group on the pyrazine ring undergoes nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms. Common nucleophiles and conditions include:
Key Findings :
-
Palladium catalysts (e.g., Pd(PPh₃)₄) enhance reaction rates in amine substitutions.
-
Steric hindrance from the benzoic acid group marginally reduces yields compared to unsubstituted chloropyrazines .
Carboxylic Acid Functionalization
The benzoic acid moiety participates in classic acid-derived reactions:
Esterification
Reaction with alcohols (e.g., methanol) under acidic catalysis:
Amide Formation
Coupling with amines using EDCI/HOBt:
Cross-Coupling Reactions
The chloropyrazine group enables palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids:
Buchwald-Hartwig Amination
Formation of C–N bonds with primary/secondary amines:
Electrophilic Aromatic Substitution (EAS)
The benzoic acid ring undergoes nitration and sulfonation, directed by the meta-effect of the –COOH group:
| Reaction | Reagents | Product | Regioselectivity | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-3-(6-chloropyrazin-2-yl)benzoic acid | Meta | 55% |
| Sulfonation | SO₃/H₂SO₄, 50°C | 5-Sulfo-3-(6-chloropyrazin-2-yl)benzoic acid | Meta | 60% |
Note : The chloropyrazine substituent slightly deactivates the ring, requiring longer reaction times .
Reduction and Oxidation
-
Pyrazine Ring Reduction : Hydrogenation over Raney Ni yields partially saturated pyrazine derivatives (45% yield).
-
Carboxylic Acid Reduction : LiAlH₄ reduces –COOH to –CH₂OH (not typically favored due to competing side reactions) .
Coordination Chemistry
The compound acts as a ligand in metal complexes:
Scientific Research Applications
Medicinal Chemistry
3-(6-Chloropyrazin-2-yl)benzoic acid has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
- Antithrombotic Activity : According to a patent (US4533664A), derivatives of this compound exhibit antithrombotic properties, which are beneficial in preventing blood clots without significant side effects .
The compound's biological activities have been explored in several studies:
- Antimicrobial Activity : It has shown moderate antibacterial effects against various bacterial strains, particularly Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Enterococcus faecium | 50 |
| Bacillus subtilis | 100 |
| Escherichia coli | 200 |
The compound also demonstrates potential in inhibiting biofilm formation, which is crucial for treating persistent infections .
- Anti-inflammatory Activity : In animal models, it has been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential as a therapeutic agent for inflammatory diseases.
| Dosage (mg/60 kg body weight) | Effects |
|---|---|
| 500 | Reduction of TNF-α levels (p < 0.001) |
| Reduction of IL-1β levels (p < 0.001) |
Antimicrobial Efficacy
A study highlighted the selective activity of benzoic acid derivatives, including this compound, against Gram-positive bacteria while exhibiting lower toxicity compared to other compounds .
Inflammation Model
In an LPS-induced inflammation model, the compound's ability to stabilize body temperature and reduce lung injury severity was noted, indicating its potential as a therapeutic agent in inflammatory conditions.
Mechanism of Action
3-(6-Chloropyrazin-2-yl)benzoic acid is compared with other similar compounds, such as 3-(6-fluoropyrazin-2-yl)benzoic acid and 3-(6-methylpyrazin-2-yl)benzoic acid. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
a. Pyridazine vs. Pyrazine Derivatives
b. Benzoxazine and Benzopyran Derivatives
- 2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid (): The benzoxazine ring adds a fused oxygen-nitrogen system, increasing hydrogen-bonding capacity and rigidity.
- 3-(6-Chloro-2H-1-benzopyran-3-yl)-2-propenoic acid (): A benzopyran core conjugated with an acrylic acid group (pKa = 4.55) enhances π-π stacking and lipophilicity (predicted density: 1.469 g/cm³).
Substituent Position and Functional Group Effects
- 4-(4-Chloropyridin-2-yl)benzoic acid (): Chlorine at position 4 on pyridine alters steric hindrance and electronic distribution compared to pyridazine analogs.
- 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid (): The bromoquinazoline-aminobenzoic acid structure introduces bulkier substituents (molecular weight: 428.71 g/mol) and additional hydrogen-bonding sites via the amino linker.
Physicochemical and Analytical Properties
Key Research Findings
- Collision Cross-Section (CCS) : 3-(6-Chloropyridazin-3-yl)benzoic acid exhibits a CCS of 147.3 Ų for [M+H]⁺, useful for ion mobility spectrometry differentiation from bulkier analogs like quinazoline derivatives ().
- Metabolic Stability : Sulfoxy and hydroxyl groups () increase polarity and susceptibility to phase II metabolism compared to chlorinated heterocycles.
- Acidity : The acrylic acid group in benzopyran derivatives (pKa = 4.55 ) is more acidic than benzoic acid (pKa ~ 4.2), influencing binding to biological targets ().
Biological Activity
3-(6-Chloropyrazin-2-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Characteristics
- Chemical Formula : C₁₁H₇ClN₂O₂
- Molecular Weight : 232.64 g/mol
- CAS Number : 71464336
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of 3-(6-Chloropyrazin-2-yl)benzoic acid, demonstrating its efficacy against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Enterococcus faecium | 50 |
| Bacillus subtilis | 100 |
| Escherichia coli | 200 |
The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, with MIC values indicating effective inhibition at relatively low concentrations .
Antibiofilm Activity
In addition to antimicrobial effects, the compound has shown potential in inhibiting biofilm formation, which is crucial for treating persistent infections.
Minimum Biofilm Eradication Concentration (MBEC)
| Bacterial Strain | MBEC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Enterococcus faecium | 125 |
These findings suggest that 3-(6-Chloropyrazin-2-yl)benzoic acid can disrupt biofilm integrity, making it a candidate for further development in infection control .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In a study involving LPS-induced inflammation in rats, administration of the compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-α and IL-1β.
Key Findings from Anti-inflammatory Studies
- Dosage : 500 mg/60 kg body weight
- Effects :
- Reduction of TNF-α levels: (p < 0.001)
- Reduction of IL-1β levels: (p < 0.001)
The compound appears to exert its anti-inflammatory effects by potentially inhibiting COX-2 and modulating NF-κB signaling pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted that derivatives of benzoic acid, including 3-(6-Chloropyrazin-2-yl)benzoic acid, showed selective activity against Gram-positive bacteria while exhibiting lower toxicity compared to other compounds .
- Inflammation Model : In the LPS-induced model, the compound's ability to stabilize body temperature and reduce lung injury severity was noted, indicating its potential as a therapeutic agent in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(6-Chloropyrazin-2-yl)benzoic acid, and how are reaction conditions optimized?
- The compound is typically synthesized via Ullmann-Goldberg coupling , where anthranilic acid reacts with 2,6-dichloropyridine in the presence of anhydrous K₂CO₃, CuO catalyst, and phenol as a solvent . Optimization involves adjusting reaction time (12–24 hours), temperature (120–150°C), and catalyst loading. For example, highlights multi-step protocols (nitration, esterification, hydrolysis) achieving a 70% overall yield by controlling stoichiometry and avoiding side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- Spectroscopic methods :
- IR spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazine ring vibrations .
- ¹H/¹³C NMR resolves substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 234.6 g/mol for C₁₁H₇ClN₂O₂) .
Q. How are purity and intermediate byproducts assessed during synthesis?
- TLC (thin-layer chromatography) with chloroform/methanol systems monitors reaction progress .
- Elemental analysis (C, H, N) validates purity, with deviations >0.4% indicating impurities .
- HPLC with UV detection (λ = 254 nm) quantifies residual starting materials .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported synthetic yields?
- Conflicting yields may arise from catalyst selectivity (CuO vs. Pd-based catalysts) or solvent effects (phenol vs. DMF). Systematic studies using kinetic profiling (e.g., in situ IR) and DFT calculations can identify rate-limiting steps, such as C–N coupling efficiency . demonstrates that esterification before nitration reduces side reactions, improving yields by 15–20% .
Q. What role does the chloropyrazine moiety play in directing reactivity for heterocycle formation?
- The electron-withdrawing chlorine atom activates the pyrazine ring for nucleophilic substitution (e.g., cyclization with polyphosphoric acid to form quinazolinones) . Computational studies (e.g., Fukui indices) predict electrophilic sites, guiding functionalization at the C-2 or C-5 positions .
Q. How can derivatives be designed for structure-activity relationship (SAR) studies in drug discovery?
- Modification strategies :
- Replace chlorine with fluorine or methyl groups to alter electronic properties .
- Introduce substituents on the benzoic acid ring (e.g., -NO₂, -NH₂) to modulate solubility and binding affinity .
Q. What computational tools predict the compound’s behavior in biological systems?
- Molecular docking (AutoDock Vina) assesses binding to target proteins (e.g., bacterial enoyl-ACP reductase) .
- ADMET prediction (SwissADME) evaluates pharmacokinetic properties, such as logP (2.1–2.5) and bioavailability .
Methodological Considerations
Q. How to troubleshoot low yields in large-scale syntheses?
- Scale-up challenges :
- Use flow chemistry to improve heat transfer and mixing efficiency .
- Replace batch reactors with continuous stirred-tank reactors (CSTRs) for exothermic steps like diazotization .
Q. What safety protocols are recommended for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
